molecular formula C22H28FN3O3 B2544086 6-Tert-butyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2379971-40-9

6-Tert-butyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2544086
CAS No.: 2379971-40-9
M. Wt: 401.482
InChI Key: MZBKSNRVZMENIZ-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a fluorophenoxy group, and a piperidinyl-dihydropyridazinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, acetonitrile

    Catalysts: Palladium on carbon, platinum oxide[][4]

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Tert-butyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Methylenebis(6-tert-butyl-4-ethylphenol)
  • tert-Butyl (4R,6R)-6- 2- 2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4- (phenylcarbamoyl)-1-pyrrolyl ethyl -2,2-dimethyl-1,3-dioxane-4-acetate
  • 4,4’-Di-tert-butyl-2,2’-dipyridyl

Uniqueness

6-Tert-butyl-2-{1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FN3O3/c1-15(29-18-8-6-5-7-17(18)23)21(28)25-13-11-16(12-14-25)26-20(27)10-9-19(24-26)22(2,3)4/h5-10,15-16H,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBKSNRVZMENIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2C(=O)C=CC(=N2)C(C)(C)C)OC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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